molecular formula C19H17NO3 B2651523 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile CAS No. 443125-60-8

2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile

Cat. No.: B2651523
CAS No.: 443125-60-8
M. Wt: 307.349
InChI Key: OZAJLMWPVYCGRR-UHFFFAOYSA-N
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Description

2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile is a synthetic chemical building block designed for advanced research and development. This compound features a multifunctional structure comprising a benzonitrile core, a formyl group, a methoxy substituent, and an allyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry . The presence of both formyl and benzonitrile functional groups provides reactive sites for various chemical transformations, including nucleophilic additions and cyclization reactions, to construct complex heterocyclic frameworks . Compounds within this chemical class are frequently explored as precursors for the synthesis of molecules with potential biological activity . As a versatile scaffold, it holds significant value for researchers developing novel substances in fields such as drug discovery and materials science. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-formyl-2-methoxy-6-prop-2-enylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-6-15-9-14(12-21)10-18(22-2)19(15)23-13-17-8-5-4-7-16(17)11-20/h3-5,7-10,12H,1,6,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAJLMWPVYCGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate alkylating agent to introduce the prop-2-en-1-yl group.

    Nitrile Introduction: The phenoxy intermediate is then reacted with a benzonitrile derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted aromatic compounds depending on the nucleophile used

Scientific Research Applications

2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and prop-2-en-1-yl groups may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (or Class) Key Functional Groups Molecular Weight (g/mol) Core Structure
2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile Formyl, methoxy, propenyl, benzonitrile ~337.35 Benzene-phenoxy-benzene
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () Boronic acid, methoxyethyl, phenoxy ~270.12 Benzene-phenoxy-benzene
2-Cyanoindoles () Nitrile, indole ring ~142.16–180.20 Indole
2-(2-(3-Phenylacryloyl)phenoxy)-N,N-diphenylacetamide () Acryloyl, acetamide, phenoxy ~452.50 Benzene-phenoxy-acetamide

Key Observations:

  • The formyl group distinguishes it from nitrile-containing indoles (), which lack aldehydic reactivity .
  • Compared to boronic acids (), the benzonitrile moiety may reduce solubility in polar solvents due to lower hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility: The benzonitrile and formyl groups likely render the compound less soluble in aqueous media compared to boronic acids (), which exhibit higher polarity.
  • Stability: The propenyl group may confer susceptibility to oxidation or polymerization under acidic/thermal conditions, a trait absent in the acetamide derivatives ().

Biological Activity

2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzonitrile moiety and a methoxy-substituted phenoxy group. The presence of the prop-2-en-1-yl group adds to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC17H17NO3
Molecular Weight283.33 g/mol
Density1.257 g/cm³
Boiling Point452 ºC
Melting PointNot Available

Antiproliferative Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 µM against different cancer types, suggesting a promising avenue for cancer therapy .

Antioxidant Properties

Compounds in this class have shown antioxidative activity, which is crucial for mitigating oxidative stress in cells. The antioxidant capacity was assessed using various assays, revealing that some derivatives exhibited stronger activity than standard antioxidants like BHT . This property may contribute to their overall therapeutic potential.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of related compounds, indicating that they may offer benefits in neurodegenerative conditions such as Alzheimer's disease. The mechanisms involve inhibition of oxidative stress and modulation of neuroinflammatory pathways .

Study on Antiproliferative Effects

In a study examining the antiproliferative activity of methoxy-substituted phenolic compounds, one derivative showed selective cytotoxicity against MCF-7 breast cancer cells with an IC50 of 3.1 µM, demonstrating the potential for targeted cancer therapies .

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of related compounds in mouse models of Alzheimer's disease. The results indicated significant reductions in amyloid plaque formation and improved cognitive function, suggesting that these compounds could be beneficial in treating neurodegenerative diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Antioxidant Activity : By scavenging free radicals and reducing oxidative damage.
  • Neuroprotection : By modulating inflammatory pathways and reducing neurotoxic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Begin with 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8) as a precursor. React with propargyl bromide under Williamson ether conditions to introduce the propenyl group at the 6-position. Optimize solvent (e.g., DMF) and base (e.g., K₂CO₃) for regioselectivity .
  • Step 2 : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and isolate intermediates. Confirm purity (>98%) via UV detection at 254 nm .
  • Step 3 : Characterize intermediates using 1H^1H-NMR (δ 9.8–10.0 ppm for formyl protons) and FT-IR (stretching at 2220 cm1^{-1} for nitrile groups) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR data with structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile). Key peaks: methoxy (δ 3.8–4.0 ppm), propenyl protons (δ 5.2–6.2 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z: ~335.13 for C19_{19}H17_{17}NO3_3) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10). Use UV-Vis spectroscopy to quantify solubility limits (e.g., >50 mg/mL in DMSO) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts (e.g., hydrolysis of nitrile to amide) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the propenyl and formyl groups in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to optimize geometry and calculate Fukui indices. Predict nucleophilic attack sites (e.g., formyl carbon) and regioselectivity in Heck or Suzuki couplings .
  • Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh3_3)4_4) to assess steric hindrance from the methoxy group .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., Pd/C vs. CuI) for propenyl group introduction. Use DOE (Design of Experiments) to balance temperature (80–120°C) and reaction time (12–48 hr) .
  • Byproduct Analysis : Employ GC-MS to identify impurities (e.g., over-alkylation products). Correlate findings with 1H^1H-NMR coupling constants (e.g., allylic protons) .

Q. How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?

  • Methodology :

  • TD-DFT Analysis : Calculate excitation energies (B3LYP/6-311+G(d,p)) and compare with experimental UV-Vis spectra (λmax_{\text{max}} ~280–320 nm). Assign transitions to π→π^* (formyl) and n→π^* (nitrile) .
  • Fluorescence Quenching : Titrate with metal ions (e.g., Cu2+^{2+}) to study chelation effects. Measure quantum yield using quinine sulfate as a reference .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s stability in acidic media. How can researchers resolve this?

  • Methodology :

  • Controlled Studies : Replicate conditions from conflicting sources (e.g., pH 2 HCl vs. acetic acid). Use LC-MS to track degradation pathways (e.g., nitrile → carboxylic acid vs. amide) .
  • Kinetic Analysis : Calculate rate constants (k) for hydrolysis under varying temperatures. Compare activation energies (Ea_a) to identify mechanistic differences .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodology :

  • Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with structurally similar nitriles .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization. Correlate activity with substituent electronic profiles (Hammett σ values) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound’s nitrile group?

  • Methodology :

  • PPE : Use nitrile gloves, fume hoods, and eye protection. Monitor airborne concentrations via OSHA Method 1006 .
  • Waste Disposal : Neutralize with alkaline hypochlorite (pH 10–12) to convert nitrile to less toxic cyanate .

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